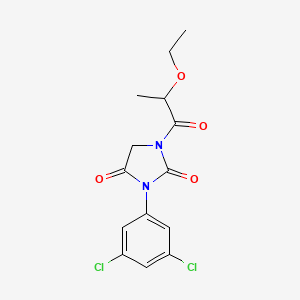

![molecular formula C10H12Ba2N5O13P3 B13808620 [[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate;barium(2+)](/img/structure/B13808620.png)

[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate;barium(2+)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

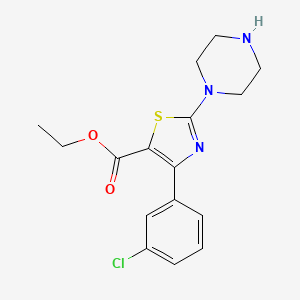

The compound “[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate;barium(2+)” is a complex chemical entity that features a purine base, a ribose sugar, and multiple phosphate groups. This compound is a derivative of nucleotides, which are the building blocks of nucleic acids like DNA and RNA. The presence of barium(2+) indicates that it is a barium salt of the nucleotide.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the following steps:

Formation of the Ribose Sugar: The ribose sugar is synthesized through a series of enzymatic or chemical reactions starting from glucose.

Attachment of the Purine Base: The purine base, adenine, is attached to the ribose sugar through a glycosidic bond. This step often requires the use of catalysts and specific reaction conditions to ensure the correct stereochemistry.

Phosphorylation: The ribose sugar is then phosphorylated at multiple positions using phosphorylating agents like phosphoric acid or its derivatives. This step is crucial for adding the phosphate groups to the sugar.

Formation of the Barium Salt: Finally, the phosphorylated nucleotide is reacted with barium chloride to form the barium salt.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process involves:

Bulk Synthesis of Ribose and Adenine: These components are produced in large quantities using biotechnological methods.

Automated Phosphorylation: Automated systems are used to phosphorylate the ribose sugar efficiently.

Purification and Crystallization: The final product is purified and crystallized to obtain the barium salt in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the purine base, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can occur at the phosphate groups, converting them to lower oxidation states.

Substitution: The compound can participate in substitution reactions, where one of the phosphate groups is replaced by another functional group.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Oxidized Derivatives: Products with oxidized purine bases.

Reduced Phosphates: Products with reduced phosphate groups.

Substituted Nucleotides: Nucleotides with different functional groups attached.

Applications De Recherche Scientifique

Chemistry

The compound is used as a model nucleotide in studies of nucleotide behavior and interactions. It is also used in the synthesis of nucleotide analogs for research purposes.

Biology

In biological research, this compound is used to study the mechanisms of nucleotide incorporation into DNA and RNA. It is also used in enzyme assays to investigate the activity of nucleotide-processing enzymes.

Medicine

The compound has potential applications in medicine, particularly in the development of nucleotide-based drugs. It is used in the design of antiviral and anticancer agents.

Industry

In the industrial sector, this compound is used in the production of nucleotide-based products, such as dietary supplements and pharmaceuticals.

Mécanisme D'action

The compound exerts its effects by interacting with nucleotide-binding proteins and enzymes. The purine base binds to specific sites on these proteins, while the phosphate groups interact with other regions. This binding can activate or inhibit the activity of the proteins, leading to various biological effects. The barium ion may also play a role in stabilizing the structure of the compound and enhancing its interactions with target proteins.

Comparaison Avec Des Composés Similaires

Similar Compounds

Adenosine Triphosphate (ATP): A nucleotide with three phosphate groups, used as an energy carrier in cells.

Guanosine Triphosphate (GTP): Another nucleotide with three phosphate groups, involved in protein synthesis and signal transduction.

Cytidine Triphosphate (CTP): A nucleotide used in the synthesis of RNA.

Uniqueness

The compound is unique due to the presence of barium(2+), which distinguishes it from other nucleotides. This barium salt form may have different solubility and stability properties, making it useful in specific applications where other nucleotides may not be suitable.

Propriétés

Formule moléculaire |

C10H12Ba2N5O13P3 |

|---|---|

Poids moléculaire |

777.8 g/mol |

Nom IUPAC |

[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate;barium(2+) |

InChI |

InChI=1S/C10H16N5O13P3.2Ba/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;/q;2*+2/p-4/t4-,6-,7-,10-;;/m1../s1 |

Clé InChI |

LSGIBXSWBNWNMM-IDIVVRGQSA-J |

SMILES isomérique |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Ba+2].[Ba+2] |

SMILES canonique |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Ba+2].[Ba+2] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2E)-2-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]-3,4-dihydronaphthalen-1-ylidene]propanedinitrile](/img/structure/B13808551.png)

![[(2R,3R)-2,6-dihydroxy-6-methyl-2-[(2S,3R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]heptan-3-yl] acetate](/img/structure/B13808558.png)

![4-Chloro-3-[(3,5-dinitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13808597.png)

![2-Chloro-5-[(2-chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13808612.png)

![(3-Nitrophenyl)-[4-(4-phenylthiazol-2-yl)-piperazin-1-yl]methanone](/img/structure/B13808630.png)

![2-[(2-Bromo-3,5-diiodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13808635.png)